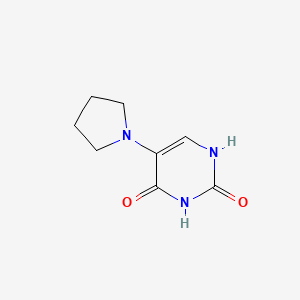

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

Historical Evolution of Pyrrolidine-Containing Heterocycles in Medicinal Chemistry

Pyrrolidine’s journey in drug discovery began with its identification as a structural component of natural alkaloids such as nicotine and hygrine, which demonstrated early evidence of bioactivity. The cyclic secondary amine’s compact geometry and basic nitrogen made it an attractive scaffold for synthetic modifications. By the mid-20th century, pyrrolidine derivatives like procyclidine (a muscarinic antagonist) and bepridil (a calcium channel blocker) entered clinical use, validating the scaffold’s utility in central nervous system and cardiovascular therapeutics.

The 1970s marked a turning point with the development of racetam drugs (e.g., piracetam), where pyrrolidine served as the central pharmacophore for cognitive enhancement via glutamate receptor modulation. Subsequent decades saw pyrrolidine integrated into kinase inhibitors, antimicrobial agents, and antidiabetic compounds. For instance, polyhydroxylated pyrrolidines (aza-sugars) emerged as potent α-glucosidase and aldose reductase inhibitors, leveraging their ability to mimic carbohydrate transition states. These historical milestones laid the foundation for hybrid systems like 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione, which combine pyrrolidine’s three-dimensional adaptability with complementary heterocyclic motifs.

| Era | Key Development | Therapeutic Area |

|---|---|---|

| Pre-1950s | Isolation of pyrrolidine alkaloids | Neurological modulation |

| 1960s–1980s | Synthetic pyrrolidine drugs (procyclidine) | Cardiovascular, CNS |

| 1990s–2000s | Racetams and aza-sugars | Cognitive disorders, diabetes |

| 2010s–present | Hybrid scaffolds (e.g., pyrrolidine-pyrimidinedione) | Oncology, infectious diseases |

Structural and Electronic Rationale for Pyrrolidine-Pyrimidinedione Hybridization

The hybridization of pyrrolidine and pyrimidinedione capitalizes on orthogonal electronic and steric properties. Pyrrolidine’s saturated five-membered ring provides a semi-rigid framework with a lone electron pair on the nitrogen atom, enabling hydrogen bonding and cation-π interactions. In contrast, the pyrimidinedione moiety introduces a planar, conjugated system with two carbonyl groups capable of acting as hydrogen bond acceptors and donors. This duality creates a multifunctional pharmacophore with tunable physicochemical properties.

Quantum mechanical analyses reveal that the pyrrolidine nitrogen’s electron density (∼1.2 eV) complements the electron-deficient pyrimidinedione ring (electron affinity ∼3.5 eV), facilitating charge-transfer interactions in protein binding pockets. The hybrid’s dipole moment (∼4.2 D) enhances solubility in aqueous biological environments while maintaining sufficient lipophilicity for membrane penetration. Structural studies of analogous compounds, such as spiro[pyrrolidine-3,3′-oxindoles], demonstrate how pyrrolidine’s puckered conformation positions substituents for optimal target engagement.

Table 1: Comparative Electronic Properties of Scaffold Components

| Component | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |

|---|---|---|---|

| Pyrrolidine | -6.8 | -0.9 | 1.9 |

| Pyrimidinedione | -8.2 | -2.1 | 4.7 |

| Hybrid scaffold | -7.5 | -1.6 | 4.2 |

Role of Pseudorotation and Conformational Flexibility in Bioactive Molecule Design

Pyrrolidine’s pseudorotational dynamics enable this compound to adopt multiple low-energy conformations, a critical feature for induced-fit binding to biological targets. The ring’s envelope and twist-boat conformers interconvert via a barrier of ∼5 kcal/mol, allowing rapid adaptation to complementary protein surfaces. Molecular dynamics simulations of pyrrolidine-containing inhibitors bound to histone deacetylase 2 (HDAC2) show that the hybrid scaffold samples conformations within 1.5 Å RMSD, optimizing interactions with catalytic zinc ions and hydrophobic subpockets.

Conformational restriction strategies, such as spirocyclization, have been employed to lock pyrrolidine in bioactive poses. For example, spiropyrrolidine derivatives exhibit 10-fold higher affinity for glucosamine-6-phosphate synthase compared to their flexible counterparts, attributed to preorganization of the amide bond geometry. However, the inherent flexibility of this compound allows it to navigate complex binding landscapes, as evidenced by its activity against structurally diverse targets like protein kinases and G-protein-coupled receptors.

Key Conformational States and Biological Implications

- Envelope (C2-exo): Favors interactions with shallow binding pockets (e.g., enzyme active sites)

- Twist-boat (C3-endo): Optimal for deep cavity penetration in receptor targets

- Planar transition state: Facilitates passage through membrane transporters

The hybrid scaffold’s conformational portfolio enables a single molecular entity to address multiple therapeutic targets, exemplified by dual HDAC2/PHB2 inhibitors derived from spiro[pyrrolidine-3,3′-oxindoles]. This adaptability positions this compound as a privileged structure in polypharmacology-driven drug discovery.

Properties

IUPAC Name |

5-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-7-6(5-9-8(13)10-7)11-3-1-2-4-11/h5H,1-4H2,(H2,9,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJJLNSESHZUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the pyrrolidine group replaces a leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione":

Tipiracil Hydrochloride

- Enhancing Anti-tumor Effects: 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione hydrochloride, also known as Tipiracil hydrochloride, inhibits human thymidine phosphorylase, which enhances the anti-tumor effect of Trifluridine by preventing its rapid metabolism and increasing its bioavailability .

- Pharmaceutical Applications: Tipiracil hydrochloride is a component in a combination drug with Trifluridine . The invention also relates to solid state forms of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione hydrochloride compound and their preparation processes .

Synthesis and Purification

- Improved Processes: There is an improved process for preparing 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione hydrochloride . The process reduces starting material impurity levels to approximately 0.5% . A purification process has been found to efficiently remove impurities, resulting in a compound with greater than 99% purity . The purification process involves treating the reaction mixture with a suitable base in a suitable solvent .

- Polymorphism: A novel crystalline polymorph of 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione hydrochloride has been developed and is characterized by its PXRD pattern . The process for preparing this novel crystalline polymorph involves specific temperature ranges (0°C to 30°C) and filtration using clarifying agents like Celite or hyflow .

Related Compounds

- 7-(4-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: This compound has a molecular weight of 431.9 and the molecular formula C20H22ClN5O2S .

- 6-Amino-5-[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]pyrimidine-2,4(1H,3H)-dione: This compound is also a pyrimidine derivative .

Potential Issues

Mechanism of Action

The mechanism of action of 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-2,4-dione Derivatives

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Key Observations :

- The pyrrolidinyl group in the target compound provides a balance of lipophilicity and hydrogen-bonding capacity compared to smaller substituents like methyl or amino groups.

- Hydroxyethyl and amino analogs exhibit higher polarity, which may enhance aqueous solubility but reduce membrane permeability .

Research Findings and Data Tables

Table 2: Physicochemical Properties vs. Bioavailability

| Substituent | logP* (Predicted) | Water Solubility (mg/mL) | Membrane Permeability |

|---|---|---|---|

| Pyrrolidinyl | 0.8–1.2 | 2.5–3.5 | Moderate |

| Amino | -1.5–-0.5 | >10 | Low |

| 3-Methylbutyl | 2.0–2.5 | <1 | High |

*Calculated using ChemDraw (estimated values).

Biological Activity

5-(Pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a pyrrolidine moiety. This structural configuration is crucial for its biological activity. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological exploration.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study evaluated various pyrrolidine derivatives and found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- The presence of halogen substituents significantly enhanced the antibacterial activity of these compounds .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | S. aureus |

| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |

| 1,3-Dipyrrolidinobenzene | No activity | - |

Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have demonstrated antifungal properties. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

Key Findings:

- Certain derivatives showed promising antifungal activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. A related compound was identified as a CD73 inhibitor, an enzyme linked to tumor progression and immune evasion.

Key Findings:

- A derivative exhibited significant inhibition of CD73 in enzymatic assays and demonstrated antitumor effects in vivo by reducing tumor growth in a mouse model of triple-negative breast cancer .

- The compound increased immune cell infiltration into tumors, suggesting a mechanism for enhancing antitumor immunity .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Activity Type | Effectiveness |

|---|---|---|

| Compound 35j | CD73 Inhibition | TGI = 73.6% |

| Related Pyrimidine Derivative | Tumor Growth Inhibition | Significant reduction |

Q & A

What are the established synthetic routes for 5-(pyrrolidin-1-yl)pyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of pyrimidine-dione derivatives typically involves heterocyclic alkylation or acylation. For example, alkylation of a pyrimidine-dione core with benzyl chlorides or chloroacetamides in dimethylformamide (DMF) using potassium carbonate as a base has been reported to yield substituted derivatives (e.g., 1-alkyl-5-methyl-6-thiazolyl analogs) with high crystallinity . Key factors include solvent choice (e.g., acetic acid for cyclization) and temperature control to avoid side reactions. Reaction monitoring via TLC or HPLC is critical for optimizing purity .

How can NMR and X-ray crystallography resolve structural ambiguities in pyrimidine-dione derivatives?

Basic Research Question

¹H NMR is essential for confirming substitution patterns, such as distinguishing between N-alkylation (e.g., pyrrolidinyl groups) and O-alkylation. For instance, downfield shifts in NH protons (~10–12 ppm) and aromatic protons (~6–8 ppm) provide clues about electronic effects . X-ray crystallography further resolves stereochemical uncertainties. In 5-fluoro-1-acyl derivatives, intermolecular N–H···O hydrogen bonds form dimers with R₂²(8) ring motifs, confirming spatial arrangements .

What strategies are recommended for designing biological activity assays for pyrimidine-dione derivatives?

Advanced Research Question

Derivatization of the pyrimidine-dione core can enhance target affinity. For example:

- Enzyme inhibition assays : Introduce substituents (e.g., fluorophenyl, piperazinyl) to mimic natural substrates. Use kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values .

- Anticancer screening : Evaluate cytotoxicity via MTT assays against cancer cell lines, correlating results with substituent lipophilicity (e.g., trifluoromethyl groups improve bioavailability) .

- Molecular docking : Align derivatives with target protein active sites (e.g., kinases) using software like AutoDock, prioritizing compounds with low binding energies .

How can researchers optimize reaction conditions for pyrimidine-dione alkylation to mitigate low yields?

Advanced Research Question

Contradictions in yields often arise from competing pathways. For example:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote decomposition at high temperatures. Switching to acetonitrile or THF can improve stability .

- Catalyst selection : Base strength (e.g., K₂CO₃ vs. NaH) influences regioselectivity. In one study, K₂CO₃ in DMF yielded 85% purity for 1-alkyl derivatives, while NaH caused over-alkylation .

- Temperature modulation : Lowering reaction temperatures (e.g., 0°C to room temperature) reduces side reactions during acylation steps .

What computational methods predict the drug-likeness and bioavailability of pyrimidine-dione analogs?

Advanced Research Question

Physicochemical properties (e.g., logP, polar surface area) can be calculated using tools like Molinspiration or ACD/Percepta. For example:

- Lipinski’s Rule of Five : Derivatives with molecular weight <500 Da and logP <5 are prioritized .

- ADMET profiling : Use QSAR models to predict absorption (e.g., Caco-2 permeability) and toxicity (e.g., Ames test outcomes) .

- Crystal structure analysis : Hydrogen-bonding propensity (e.g., N–H···O interactions) correlates with solubility and crystallinity, as seen in 5-fluoro-1-acyl analogs .

How should researchers address contradictions between spectroscopic and crystallographic data for pyrimidine-dione derivatives?

Advanced Research Question

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. For example:

- Tautomeric equilibria : In solution, pyrimidine-diones may exist as keto-enol tautomers, causing NMR shifts inconsistent with X-ray data. Use variable-temperature NMR to identify dominant forms .

- Crystal packing effects : Intermolecular hydrogen bonds observed in X-ray structures (e.g., dimerization) may not persist in solution. Compare solid-state IR spectra with solution-phase UV-Vis to validate .

- DFT calculations : Optimize molecular geometries using Gaussian software to reconcile experimental and theoretical bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.